4,4,5,5,6,6,6-Heptafluoro-3-oxohexanoic acid
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Overview
Description
4,4,5,5,6,6,6-Heptafluoro-3-oxohexanoic acid is a fluorinated organic compound with the molecular formula C6H5F7O2 It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,6-Heptafluoro-3-oxohexanoic acid typically involves the introduction of fluorine atoms into a hexanoic acid backbone. One common method involves the reaction of hexanoic acid with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,6,6,6-Heptafluoro-3-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming fluorinated alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Perfluorinated carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Various fluorinated derivatives depending on the substituent introduced.
Scientific Research Applications
4,4,5,5,6,6,6-Heptafluoro-3-oxohexanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4,4,5,5,6,6,6-Heptafluoro-3-oxohexanoic acid involves its interaction with molecular targets through its fluorinated functional groups. The presence of multiple fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with various biological molecules. This can affect enzyme activity, protein folding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Perfluorohexanoic acid: Similar in structure but lacks the keto group.
4,4,5,5,6,6,6-Heptafluorohexanoic acid: Similar but without the keto group.
Trifluoroacetic acid: A shorter chain fluorinated carboxylic acid.
Uniqueness
4,4,5,5,6,6,6-Heptafluoro-3-oxohexanoic acid is unique due to the presence of both the keto group and multiple fluorine atoms. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications where other fluorinated compounds may not be suitable.
Properties
CAS No. |
824424-65-9 |
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Molecular Formula |
C6H3F7O3 |
Molecular Weight |
256.07 g/mol |
IUPAC Name |
4,4,5,5,6,6,6-heptafluoro-3-oxohexanoic acid |
InChI |
InChI=1S/C6H3F7O3/c7-4(8,2(14)1-3(15)16)5(9,10)6(11,12)13/h1H2,(H,15,16) |
InChI Key |
YYMGNMAMWUIVEN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)O |
Origin of Product |
United States |
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